3,5-Dimethyl-4-iodopyrazole
Overview
Description
3,5-Dimethyl-4-iodopyrazole is a chemical compound with the molecular formula C5H7IN2. It has a molecular weight of 222.03 g/mol . It is used as an intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 3,5-dimethyl-4-diazopyrazole (DMDAPY) was achieved using acetylacetone and diamide hydrate as the starting materials. The process involved cyclization, nitration, reduction, and diazotization. The total yield of DMDAPY reached 57% . Another study reported the self-assembly of 3,5-dimethyl-4-iodopyrazole (DMIP) into a supramolecular assembly with a tubular morphology .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4-iodopyrazole involves a pyrazole ring with iodine and methyl groups attached. The hydrogen bond and halogen bond interaction energy between DMIP molecules can be up to 32.81 kJ mol −1, which effectively drives DMIP molecules to assemble into fibrils, sheets, and finally, tubular architectures .Chemical Reactions Analysis
4-Iodopyrazole, a related compound, is a valuable intermediate for the synthesis of biologically active compounds. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis
3,5-Dimethyl-4-iodopyrazole is a white crystalline substance . It has a density of 1.92 g/cm3 . The melting point is 136-140°C, and the boiling point is 297.3°C at 760 mmHg . The compound has a logP value of 1.63110, indicating its lipophilicity .Scientific Research Applications
1. Self-Assembly of Supramolecular Nanotubes/Microtubes
- Summary of Application: 3,5-Dimethyl-4-iodopyrazole (DMIP) is used to create a supramolecular assembly with a tubular morphology. These structures range from nanometers to micrometers in size .
- Methods of Application: The process involves self-assembly of DMIP. As predicted by density functional theory (DFT) calculations, the hydrogen bond and halogen bond interaction energy between DMIP molecules can be up to 32.81 kJ mol−1, which effectively drives DMIP molecules to assemble into fibrils, sheets, and finally, tubular architectures .
- Results or Outcomes: The formed tubular structure can be easily removed by heating at 100 °C, enabling the material to function as a disposable template to guide linear organization of nanostructures. As a proof of concept, ordered Au or Ag nanochains with diameters ranging from 18 to 120 nm were facilely prepared in high yield .
2. Synthesis of Heterobiaryls
- Summary of Application: 4-Iodopyrazole, which can be derived from 3,5-Dimethyl-4-iodopyrazole, is used in an indium-mediated synthesis of heterobiaryls .
- Methods of Application: The process involves iodination of 4-Iodopyrazole in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
- Results or Outcomes: The outcome of this process is the successful synthesis of heterobiaryls .
3. Synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl Acetamides
- Summary of Application: 4-Iodopyrazole, which can be derived from 3,5-Dimethyl-4-iodopyrazole, is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides . These compounds act as inhibitors of c-Met, a protein that plays a crucial role in cancer cell growth, survival, and migration .
- Methods of Application: The synthesis involves the reaction of 4-Iodopyrazole with benzocycloheptapyridinyl acetamides .
- Results or Outcomes: The outcome of this process is the successful synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .
4. Synthesis of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole
- Summary of Application: 4-Iodopyrazole, which can be derived from 3,5-Dimethyl-4-iodopyrazole, undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
- Methods of Application: The iodination process involves the reaction of 4-Iodopyrazole with iodine and ammonium hydroxide .
- Results or Outcomes: The outcome of this process is the successful synthesis of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Safety And Hazards
3,5-Dimethyl-4-iodopyrazole may cause skin irritation, serious eye irritation, and may be toxic if swallowed. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
properties
IUPAC Name |
4-iodo-3,5-dimethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZXIXHKDJNBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174228 | |
Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-iodopyrazole | |
CAS RN |
2033-45-6 | |
Record name | 4-Iodo-3,5-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-iodopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2033-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-Dimethyl-4-iodopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2H8B6U6QJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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